Benzenesulfonamide, N-2-cyclohexen-1-yl-2-nitro-
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Overview
Description
Benzenesulfonamide, N-2-cyclohexen-1-yl-2-nitro- is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. This compound features a benzenesulfonamide core with a cyclohexenyl and nitro substituent, which imparts unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenesulfonamide, N-2-cyclohexen-1-yl-2-nitro- typically involves the reaction of benzenesulfonyl chloride with 2-cyclohexen-1-amine in the presence of a base such as triethylamine. The nitro group can be introduced through nitration reactions using nitric acid and sulfuric acid as reagents . The reaction conditions often require controlled temperatures and careful handling of reagents to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
Benzenesulfonamide, N-2-cyclohexen-1-yl-2-nitro- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Cyclization: The cyclohexenyl group can undergo cyclization reactions to form more complex ring structures.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas, palladium catalysts, nitric acid, sulfuric acid, and various nucleophiles. Reaction conditions often involve specific temperatures, pressures, and solvents to optimize the reaction outcomes .
Major Products Formed
The major products formed from these reactions include amines, substituted sulfonamides, and cyclized ring structures. These products can have different chemical and biological properties compared to the parent compound .
Scientific Research Applications
Benzenesulfonamide, N-2-cyclohexen-1-yl-2-nitro- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or pathways in diseases.
Mechanism of Action
The mechanism of action of Benzenesulfonamide, N-2-cyclohexen-1-yl-2-nitro- involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes such as carbonic anhydrase, which plays a role in various physiological processes. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
- Benzenesulfonamide, N-2-cyclohexen-1-yl-4-methyl-
- Benzenesulfonamide, N-2-cyclohexen-1-yl-N-[(4-methoxyphenyl)methyl]-2-nitro-
- N-(4-(4-(methylsulfonyl)phenyl)-5-phenylthiazol-2-yl)benzenesulfonamide
Uniqueness
Benzenesulfonamide, N-2-cyclohexen-1-yl-2-nitro- is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. The presence of both the cyclohexenyl and nitro groups allows for a range of chemical transformations and potential therapeutic applications that may not be achievable with other similar compounds .
Properties
CAS No. |
647011-33-4 |
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Molecular Formula |
C12H14N2O4S |
Molecular Weight |
282.32 g/mol |
IUPAC Name |
N-cyclohex-2-en-1-yl-2-nitrobenzenesulfonamide |
InChI |
InChI=1S/C12H14N2O4S/c15-14(16)11-8-4-5-9-12(11)19(17,18)13-10-6-2-1-3-7-10/h2,4-6,8-10,13H,1,3,7H2 |
InChI Key |
IVDCYVPKGZKOGU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC=CC(C1)NS(=O)(=O)C2=CC=CC=C2[N+](=O)[O-] |
Origin of Product |
United States |
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